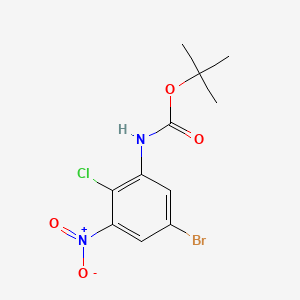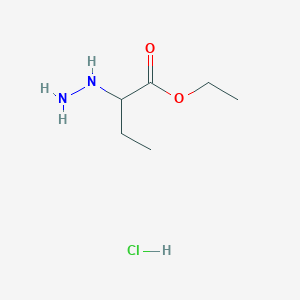
Ethyl 2-hydrazinylbutanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-hydrazinylbutanoate hydrochloride is an organic compound with significant applications in various fields of scientific research. It is a derivative of butanoic acid, featuring a hydrazine group attached to the second carbon atom of the butanoate chain. The hydrochloride form enhances its solubility in water, making it more versatile for different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydrazinylbutanoate hydrochloride typically involves the reaction of ethyl 2-bromobutanoate with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is purified through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydrazinylbutanoate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazine compounds.
Scientific Research Applications
Ethyl 2-hydrazinylbutanoate hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-hydrazinylbutanoate hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with carbonyl groups in proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt metabolic pathways and cellular processes, making it useful in various therapeutic applications.
Comparison with Similar Compounds
Ethyl 2-hydrazinylbutanoate hydrochloride can be compared with other hydrazine derivatives such as:
Ethyl hydrazinoacetate hydrochloride: Similar in structure but with a different carbon chain length.
Methyl hydrazinylbutanoate hydrochloride: Similar but with a methyl group instead of an ethyl group.
Hydrazinecarboxylate derivatives: These compounds have different functional groups attached to the hydrazine moiety.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications in various fields.
Properties
Molecular Formula |
C6H15ClN2O2 |
|---|---|
Molecular Weight |
182.65 g/mol |
IUPAC Name |
ethyl 2-hydrazinylbutanoate;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c1-3-5(8-7)6(9)10-4-2;/h5,8H,3-4,7H2,1-2H3;1H |
InChI Key |
GJPUZYVHKRLKOL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



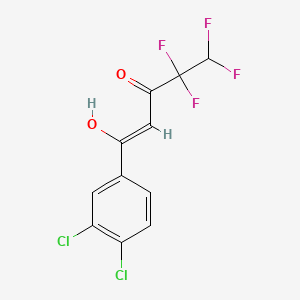
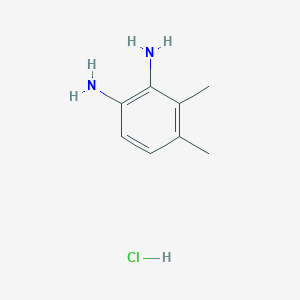

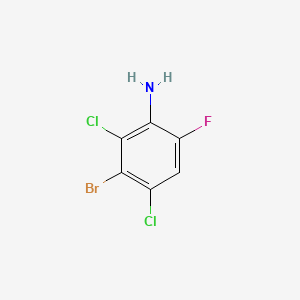
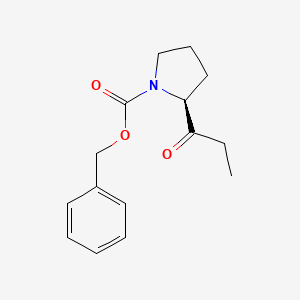
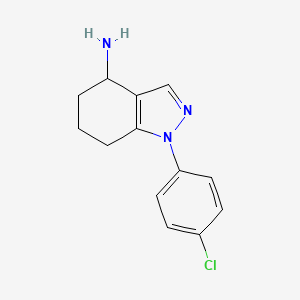
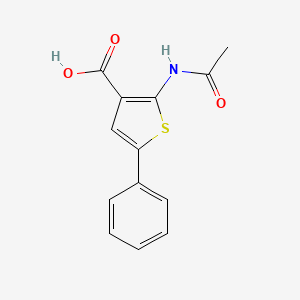
![2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13497721.png)

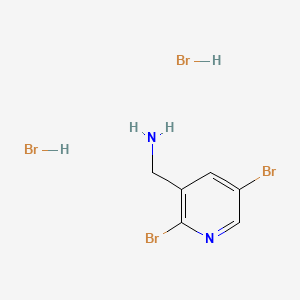
![2-[3-(Benzyloxy)azetidin-1-yl]acetic acid](/img/structure/B13497741.png)

